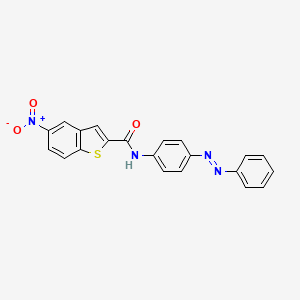

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

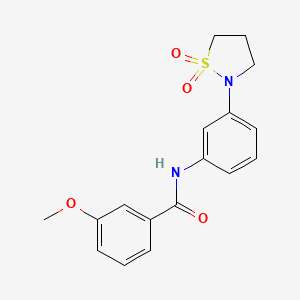

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in various scientific research endeavors. It is a type of azo dye derivative, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

Synthesis Analysis

The synthesis of azo dye derivatives like this compound has been a topic of significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .Molecular Structure Analysis

The molecular formula of this compound is C21H14N4O3S . The average mass is 402.426 Da and the monoisotopic mass is 402.078674 Da .Aplicaciones Científicas De Investigación

Medicinal Applications

- Photochemical Transformations: The study by Gunn and Stevens (1973) investigates the photo-rearrangement of N-aryl-2-nitrobenzamides, which is relevant to the understanding of the photochemical behavior of nitro-compounds, including those similar to 5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide. This research provides insights into the potential medicinal applications of these compounds through photochemical transformations (Gunn & Stevens, 1973).

Coordination Polymers and Contaminant Removal

- Coordination Polymers for Contaminant Removal: Zhao et al. (2020) explored the synthesis of Ni(II) coordination polymers using a naphthalene-amide ligand and various dicarboxylates. This research, involving compounds structurally related to this compound, demonstrates applications in electrochemistry, fluorescence response, and removal of contaminants, showcasing the compound's utility in environmental applications (Zhao et al., 2020).

Crystallography and Material Science

- Crystal Structure Analysis: Saeed, Hussain, and Flörke (2008) conducted a detailed crystal structure analysis of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound structurally similar to this compound. This research provides valuable insights into the molecular geometry and intermolecular interactions of such compounds, which is crucial for their applications in material science (Saeed, Hussain, & Flörke, 2008).

Azo Coupling and Dyes

- Azo Coupling Products: Pr̆ikryl et al. (2007) studied the azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines, yielding compounds related to this compound. This research is significant for applications in dye synthesis and colorimetry (Pr̆ikryl et al., 2007).

Pharmaceutical Research

- Conformational Studies in Pharmaceuticals: Yatsenko and Paseshnichenko (2014) conducted crystal structure studies on compounds similar to this compound, focusing on syn and anti conformations. Such research is vital for understanding the conformational behavior of pharmaceutical compounds (Yatsenko & Paseshnichenko, 2014).

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole structure have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

tuberculosis . The compound may interact with the bacterial cells, leading to changes that inhibit their growth and replication.

Biochemical Pathways

tuberculosis . This suggests that the compound could potentially affect similar biochemical pathways.

Result of Action

Propiedades

IUPAC Name |

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3S/c26-21(20-13-14-12-18(25(27)28)10-11-19(14)29-20)22-15-6-8-17(9-7-15)24-23-16-4-2-1-3-5-16/h1-13H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYFAHMKVUNYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039686 |

Source

|

| Record name | Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392325-45-0 |

Source

|

| Record name | Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)